2-Bromo-6-methoxynicotinic acid
Overview
Description
2-Bromo-6-methoxynicotinic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by a bromine atom and a methoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxynicotinic acid typically involves the bromination of 6-methoxynicotinic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxynicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions to replace the bromine atom with various substituents.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used, although specific conditions depend on the desired outcome.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted nicotinic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
2-Bromo-6-methoxynicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors or other biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the effects of brominated and methoxylated nicotinic acid derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxynicotinic acid depends on its specific application. In medicinal chemistry, it may interact with nicotinic receptors or other molecular targets, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine-3-carboxylic acid: Similar in structure but with different substituents on the pyridine ring.
6-Methoxynicotinic acid: Lacks the bromine substituent, leading to different reactivity and applications.
Uniqueness
2-Bromo-6-methoxynicotinic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in medicinal chemistry for developing new drugs with specific biological activities.
Properties
IUPAC Name |
2-bromo-6-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKXQUBZHUHURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856865 | |
Record name | 2-Bromo-6-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009735-25-4 | |
Record name | 2-Bromo-6-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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